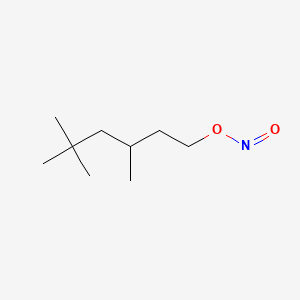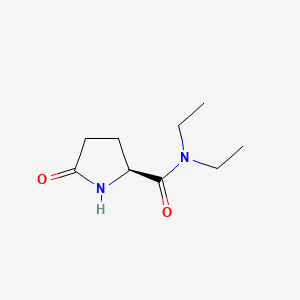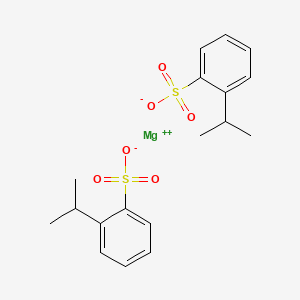
Magnesium cumenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium cumenesulphonate is an organometallic compound that combines magnesium with cumenesulphonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is soluble in water and organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium cumenesulphonate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with cumenesulphonic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{MgO} + \text{C}9\text{H}{12}\text{SO}_3\text{H} \rightarrow \text{Mg(C}9\text{H}{12}\text{SO}_3)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced using high-purity magnesium oxide and cumenesulphonic acid. The reaction is carried out in large reactors with precise control over temperature and pH to optimize yield and purity. The product is then purified through crystallization and filtration processes.
化学反应分析
Types of Reactions
Magnesium cumenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal and cumenesulphonic acid.
Substitution: It can participate in substitution reactions where the cumenesulphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired product.
Major Products
Oxidation: Magnesium sulfate and organic by-products.
Reduction: Magnesium metal and cumenesulphonic acid.
Substitution: New organometallic compounds with different functional groups.
科学研究应用
Magnesium cumenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of magnesium cumenesulphonate involves its interaction with various molecular targets. In biochemical systems, it can act as a cofactor for enzymes, enhancing their activity. It can also interact with cellular membranes, altering their permeability and function. The cumenesulphonate group can participate in various chemical reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Magnesium sulfate: Commonly used in medicine and industry, but lacks the organic component of cumenesulphonate.
Magnesium chloride: Widely used in industrial applications, but has different chemical properties.
Magnesium citrate: Used in medicine, particularly as a laxative, but has different biological activity.
Uniqueness
Magnesium cumenesulphonate is unique due to its combination of magnesium and cumenesulphonic acid, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industry.
属性
CAS 编号 |
90959-88-9 |
|---|---|
分子式 |
C18H22MgO6S2 |
分子量 |
422.8 g/mol |
IUPAC 名称 |
magnesium;2-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/2C9H12O3S.Mg/c2*1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h2*3-7H,1-2H3,(H,10,11,12);/q;;+2/p-2 |
InChI 键 |
GUWGBQBVMXDDNK-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







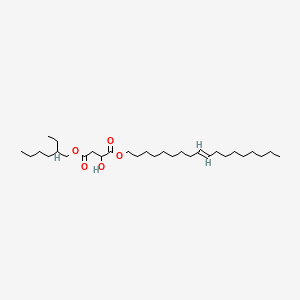

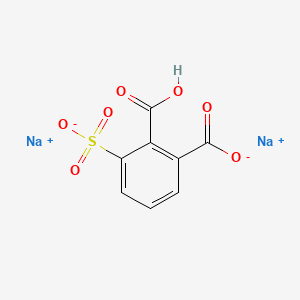
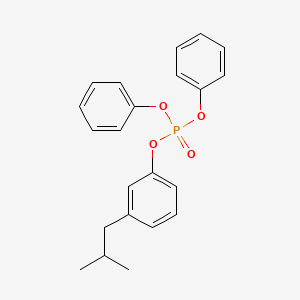
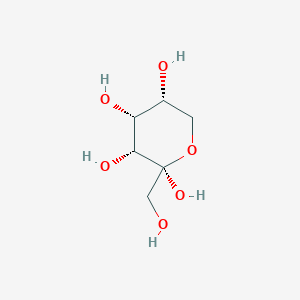

![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
